molecular formula C21H16F3N5OS2 B284322 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B284322
M. Wt: 475.5 g/mol
InChI Key: OYYOVNLOICFNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. The compound specifically targets the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and division. By inhibiting the activity of these enzymes, the compound effectively slows down the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain proteins involved in the regulation of cell cycle progression, leading to the arrest of cancer cells in the G1 phase of the cell cycle.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in lab experiments is its potent antitumor activity against various cancer cell lines. The compound is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one of the limitations of using this compound is that it may exhibit cytotoxicity towards normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One potential direction is the development of more potent and selective analogs of the compound that exhibit improved antitumor activity and reduced cytotoxicity towards normal cells. Another direction is the investigation of the compound's potential use in combination therapy with other anticancer agents to improve treatment outcomes. Additionally, the compound's mechanism of action and its effects on various signaling pathways involved in cancer progression could be further elucidated to gain a better understanding of its therapeutic potential.

Synthesis Methods

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-({[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)thiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is purified by column chromatography to obtain N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in high yield and purity.

Scientific Research Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of cancer research. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.

properties

Molecular Formula

C21H16F3N5OS2

Molecular Weight

475.5 g/mol

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H16F3N5OS2/c1-13-10-18(29(28-13)14-6-3-2-4-7-14)27-19(30)12-32-20-25-15(16-8-5-9-31-16)11-17(26-20)21(22,23)24/h2-11H,12H2,1H3,(H,27,30)

InChI Key

OYYOVNLOICFNQB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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